Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine structure. This compound features a pyrrole ring fused to a pyridine ring, with an ethyl ester functional group at the 3-position and a phenyl group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 217.23 g/mol. The compound is recognized for its potential biological activities and applications in medicinal chemistry.
Research indicates that compounds related to pyrrolo[2,3-c]pyridine structures possess significant biological activities. Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and diseases. In vitro studies have shown that derivatives of this compound can inhibit FGFR activity effectively, suggesting its utility in cancer therapy . Furthermore, other studies have reported that similar compounds exhibit anti-inflammatory and analgesic properties, indicating a broad spectrum of biological applications.
These methods often require careful control of reaction conditions to optimize yields and selectivity.
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several promising applications:
Studies on ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate have shown that it interacts with specific protein targets involved in cell signaling pathways. For example, docking studies suggest that this compound forms hydrogen bonds with key residues in FGFRs, enhancing its inhibitory potency . Additionally, interactions with other cellular proteins involved in inflammatory responses have been reported, indicating its multifaceted role in biological systems.
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate shares structural similarities with several other compounds within the pyrrolo-pyridine family. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | Similar pyrrolo-pyridine structure | Different substitution pattern at the 5-position |
| Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | Methyl group at the 5-position | Variation in methyl substitution affecting activity |
| Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | Indole core instead of pyrrole | Distinct aromatic system influencing biological activity |
| Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | Methyl substitution at position 5 | Different methylation pattern affecting properties |
This table illustrates how ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate stands out due to its specific phenyl substitution and corresponding biological activities compared to other related compounds.